Nicoxamat, a compound of interest in the realm of medical research, has been the subject of various studies due to its potential implications in health and disease. The following analysis delves into the current understanding of Nicoxamat's mechanism of action and its applications across different fields, as derived from the available literature.
Nicoxamat's potential applications in cardiovascular health are significant. The compound's influence on lipid profiles and its ability to modulate inflammatory responses in atherosclerosis present a promising avenue for the development of new therapeutic strategies for cardiovascular diseases12.
The modulation of ACTH release by nicotine suggests that Nicoxamat could have implications in the regulation of the endocrine system, with potential applications in stress response and related disorders3.
In the field of diabetes management, Nicoxamat's relative, nicotinamide, has shown promise in preserving beta-cell function and improving the immunoregulatory balance, which could be beneficial in type 1 diabetes treatment4.
The interaction of nicotine with nicotinic receptors, particularly the α7 subtype, has been associated with cognitive enhancements in schizophrenia, indicating that Nicoxamat could be explored as a treatment option for psychotic disorders5.
Given the role of nicotine in Alzheimer's disease and its potential in the development of nicotine derivatives for treatment, Nicoxamat may also find applications in the management of neurological diseases6.
Although not directly related to Nicoxamat, the study on nicotine-induced lung injury and its amelioration by agmatine highlights the importance of understanding the compound's impact on lung tissue and the potential for therapeutic interventions in lung-associated diseases7.
Nicoxamat is derived from the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. This classification places it among compounds that exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. The compound is cataloged in various chemical databases, including PubChem, where it is assigned the Compound ID (CID) 71211 .
The synthesis of Nicoxamat can be approached through various chemical methodologies. One common method involves the reaction of specific precursors under controlled conditions to yield the desired benzimidazole structure. The synthesis typically requires careful selection of reagents and conditions to optimize yield and purity.
The molecular structure of Nicoxamat features a benzimidazole core with two nitrogen atoms contributing to its unique properties.
Nicoxamat participates in various chemical reactions typical of benzimidazole derivatives, including:
These reactions are essential for modifying Nicoxamat for enhanced biological activity or for synthesizing derivatives with improved properties.
The mechanism of action of Nicoxamat involves its interaction with specific biological targets, such as enzymes or receptors. Research indicates that:
Understanding these mechanisms is crucial for developing effective therapeutic applications.
Nicoxamat exhibits several notable physical and chemical properties:
These properties are critical when considering Nicoxamat for drug development and formulation.
Nicoxamat has potential applications in various scientific fields:
Nicoxamat is systematically named N-hydroxy-3-pyridinecarboxamide, reflecting its structural relationship to nicotinamide (vitamin B3). Its molecular formula is C₆H₆N₂O₂ (molecular weight: 138.12 g/mol), featuring a pyridine ring substituted with a hydroxamic acid group (–C(=O)NHOH) at the C3 position [2] [3]. Key identifiers include:
Structural Analysis:The hydroxamic acid group confers metal-chelating capabilities, distinguishing Nicoxamat from nicotinamide. Spectroscopic data (InChIKey: IYCHDNQCHLMLJZ-UHFFFAOYSA-N
) confirm its tautomeric equilibrium between carbonyl and hydroxyimino forms, influencing reactivity [2].
Table 1: Key Chemical Identifiers of Nicoxamat
Property | Value |
---|---|
IUPAC Name | N-hydroxy-3-pyridinecarboxamide |
Molecular Formula | C₆H₆N₂O₂ |
Exact Mass | 138.0429 Da |
CAS Number | 5657-61-4 |
INN Designation | Nicoxamat |
SMILES | O=C(C1=CC=CN=C1)NO |
Table 2: Structural Comparison with Nicotinamide
Feature | Nicoxamat | Nicotinamide (CHEBI:17154) |
---|---|---|
Core Structure | Pyridine-3-carboxamide | Pyridine-3-carboxamide |
C3 Substituent | –C(=O)NHOH | –C(=O)NH₂ |
Biological Role | Uricosuric agent | Vitamin B3 cofactor, enzyme inhibitor |
CAS Number | 5657-61-4 | 98-92-0 |
Nicoxamat emerged in the 1960s–1970s during research into hydroxamic acids as enzyme inhibitors. Initial studies focused on its ability to chelate metal ions in urease, an enzyme critical for urea hydrolysis. A pivotal double-blind trial in the 1970s evaluated its efficacy in 24 patients with advanced chronic liver disease, where daily administration (1.2 g) reduced blood ammonia levels comparably to neomycin, establishing its urease-depressing activity [2]. Despite promising uricosuric effects (enhancing urinary urea excretion), development stalled due to limited therapeutic advantages over existing drugs and reports of mild gastrointestinal side effects (e.g., anorexia, constipation). It remains a research compound today, unavailable clinically [2] [3].
Pharmacological Class:
Mechanistic Insights:Nicoxamat’s hydroxamic acid group binds nickel ions in urease’s active site, impeding urea hydrolysis. This action lowers systemic ammonia levels, a key toxin in hepatic encephalopathy. Contrastingly, nicotinamide (its parent compound) acts as a cofactor for NAD+ synthesis and inhibits sirtuins (e.g., Sir2) and ADP-ribosyltransferases [1] [5].
Regulatory Status:Nicoxamat is not approved for therapeutic use in major jurisdictions (e.g., FDA, EMA). It is cataloged as a research chemical under identifiers like NSC-13997 (National Service Center) and CHEMBL504369 (ChEMBL database) [2] [3]. Current availability is restricted to custom synthesis for non-clinical research, with suppliers listing purity standards >98% [3].
Table 3: Pharmacological Classification Overview
Parameter | Nicoxamat | Nicotinamide |
---|---|---|
Primary Role | Urease inhibitor, uricosuric agent | Cofactor (NAD+/NADP+), histone deacetylase inhibitor |
Key Targets | Bacterial/GI urease | Sir2, NAD+ ADP-ribosyltransferases |
Biological Effect | ↓ Ammonia production, ↑ urea excretion | Cellular metabolism, epigenetic modulation |
Regulatory Status | Research-only | Approved (dietary supplement, drug adjuvant) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: